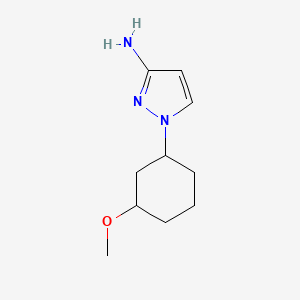![molecular formula C8H17NOS B13183359 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol involves several steps. The starting material is typically a cyclobutyl compound, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the amino group.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-[1-(methylsulfanyl)cyclopentyl]propan-1-ol: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
3-Amino-1-[1-(methylsulfanyl)cyclohexyl]propan-1-ol: This compound has a cyclohexyl ring, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-amino-1-(1-methylsulfanylcyclobutyl)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c1-11-8(4-2-5-8)7(10)3-6-9/h7,10H,2-6,9H2,1H3 |
InChI Key |
XEZPIURHBDTRJT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCC1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
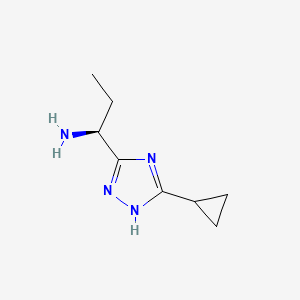
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
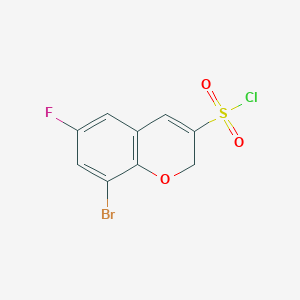
methanol](/img/structure/B13183296.png)
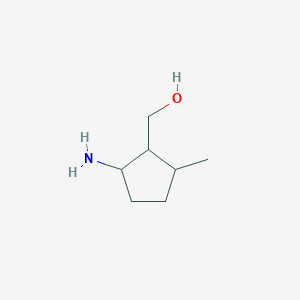
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
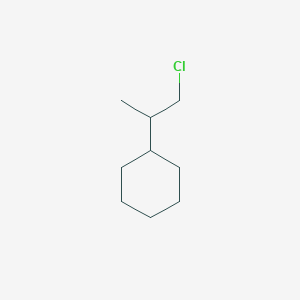
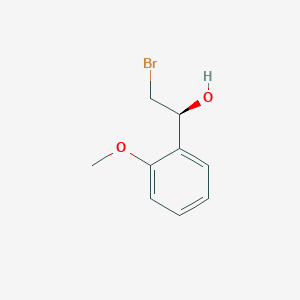


![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
